2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt
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Overview
Description
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt typically involves the bromination of 3,6-dihydroxyxanthene followed by the introduction of a benzoic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the bromination of xanthene derivatives, followed by the addition of benzoic acid and zirconium salts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic applications due to its reactivity and stability.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt involves its interaction with molecular targets through various pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid: A similar compound used as a fluorescent probe in biological research.
3,4,5,6-Tetrachloro-2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt: Another related compound with similar applications in organic synthesis and catalysis.
Uniqueness
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt stands out due to its unique combination of bromine atoms and zirconium salt, which enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
97862-03-8 |
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Molecular Formula |
C80H44Br8O20Zr |
Molecular Weight |
2055.6 g/mol |
IUPAC Name |
2-(4,5-dibromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(4+) |
InChI |
InChI=1S/4C20H12Br2O5.Zr/c4*21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;/h4*1-8,15,23-24H,(H,25,26);/q;;;;+4/p-4 |
InChI Key |
YJJKWGHKLPSSAI-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].[Zr+4] |
Origin of Product |
United States |
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